nutlin-3A

Catalog No.
S548215
CAS No.
675576-98-4
M.F
C30H30Cl2N4O4
M. Wt
581.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
nutlin-3A

CAS Number

675576-98-4

Product Name

nutlin-3A

IUPAC Name

4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one

Molecular Formula

C30H30Cl2N4O4

Molecular Weight

581.5 g/mol

InChI

InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m0/s1

InChI Key

BDUHCSBCVGXTJM-WUFINQPMSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Nutlin3a; Nutlin 3a; Nutlin-3a; SML 0580; SML0580; SML-0580; (-)-Nutlin 3, (-)-Nutlin-3;

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Description

The exact mass of the compound nutlin-3A is 580.16441 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of stilbenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here are two subheadings summarizing areas of scientific research on Nutlin-3A:

  • MDM2 Antagonist

    Nutlin-3A is being studied for its ability to act as an antagonist of MDM2. MDM2 is a protein that naturally binds to p53 and inhibits its function. By blocking this interaction, Nutlin-3A may allow p53 to function normally in cells with functional p53 genes [].

  • Preclinical Studies

    Nutlin-3A has been shown to be effective in preclinical studies, meaning studies conducted in cells or in animals. These studies have shown that Nutlin-3A can inhibit the growth of cancer cells and induce tumor cell death.

Nutlin-3A is a small-molecule inhibitor specifically designed to disrupt the interaction between the murine double minute 2 protein and the tumor suppressor protein p53. By inhibiting this interaction, Nutlin-3A stabilizes p53, allowing it to accumulate and activate its downstream signaling pathways, which are crucial for cell cycle regulation and apoptosis. Nutlin-3A is particularly relevant in cancer therapeutics as many tumors exhibit overexpression of MDM2, leading to the degradation of p53 and subsequent tumorigenesis .

Nutlin-3A acts as a potent inhibitor of the MDM2 protein []. MDM2 naturally binds to p53, a tumor suppressor protein that regulates cell cycle arrest and apoptosis (programmed cell death) in response to DNA damage []. By binding to MDM2, Nutlin-3A disrupts the p53-MDM2 interaction, leading to p53 stabilization and activation of its downstream target genes involved in cell cycle arrest and apoptosis [, ]. This mechanism is particularly effective in cancer cells with functional p53, as it allows the tumor suppressor to exert its anti-cancer effects [].

Nutlin-3A functions as a reversible antagonist of the MDM2-p53 interaction. The compound binds to MDM2 at its p53-binding domain, preventing ubiquitination of p53, which is necessary for its proteasomal degradation. This stabilization allows p53 to exert its functions in regulating gene expression involved in cell cycle arrest and apoptosis .

The chemical structure of Nutlin-3A includes an imidazoline core that facilitates its binding affinity to MDM2, with an IC50 value (the concentration required to inhibit 50% of the target) of approximately 0.09 µM .

Nutlin-3A has demonstrated significant biological activity in various cancer models. It induces apoptosis in cells expressing wild-type p53 by activating both transcription-dependent and transcription-independent pathways. In chronic lymphocytic leukemia, for instance, Nutlin-3A was shown to induce apoptosis in a majority of untreated patient samples . Additionally, it inhibits migration and invasion of cancer cells by causing cytoskeletal rearrangements, further enhancing its therapeutic potential against metastasis .

  • Formation of the Imidazoline Core: This is achieved through cyclization reactions involving appropriate amines and aldehydes.
  • Functionalization: Various functional groups are introduced to enhance solubility and bioactivity.
  • Purification: The final product is purified using techniques such as column chromatography.

Recent advancements have also led to derivatives like Nutlin-3A-aa, which aim to improve bioactivity through structural modifications .

Nutlin-3A is primarily investigated for its potential in cancer therapy due to its ability to reactivate p53 signaling in tumors with MDM2 overexpression. Its applications include:

  • Cancer Treatment: Particularly effective in cancers with wild-type p53, such as certain leukemias and solid tumors.
  • Combination Therapies: Nutlin-3A has shown synergistic effects when combined with other chemotherapeutic agents like fludarabine .
  • Research Tool: Used extensively in laboratory settings to study p53 biology and MDM2 interactions.

Numerous studies have explored the interactions of Nutlin-3A with both MDM2 and other cellular pathways. For instance, research indicates that Nutlin-3A treatment leads to significant cytoskeletal changes that reduce cellular motility and invasiveness in p53 wild-type cancer cells . Furthermore, investigations into combination treatments have shown that Nutlin-3A can enhance the efficacy of other drugs by increasing p53 levels and promoting apoptosis through complementary mechanisms .

Several compounds share similar mechanisms or structures with Nutlin-3A but differ in their specificity or potency:

CompoundMechanism of ActionUnique Features
Nutlin-3BInhibits MDM2-p53 interactionStructural analog with different potency
RG7388Selectively inhibits MDM2Designed for enhanced bioavailability
MI-773Targets MDM2-p53 interactionExhibits high potency against various tumors
SAR405838Inhibits MDMX (a homolog of MDM2)Potentially effective against MDMX-overexpressing tumors

Nutlin-3A stands out due to its specific action on the MDM2-p53 axis without affecting other pathways significantly, making it a focused therapeutic agent in cancer treatment .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Exact Mass

580.16441

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L7C92IOE65

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

675576-98-4

Wikipedia

Nutlin-3a

Dates

Modify: 2023-08-15
1: Pishas KI, Neuhaus SJ, Clayer MT, Schreiber AW, Lawrence DM, Perugini M, Whitfield RJ, Farshid G, Manavis J, Chryssidis S, Mayo BJ, Haycox RC, Ho K, Brown MP, D'Andrea RJ, Evdokiou A, Thomas DM, Desai J, Callen DF, Neilsen PM. Nutlin-3a efficacy in sarcoma predicted by transcriptomic and epigenetic profiling. Cancer Res. 2014 Feb 1;74(3):921-31. doi: 10.1158/0008-5472.CAN-13-2424. Epub 2013 Dec 13. PubMed PMID: 24336067.
2: Shukla KK, Kwon WS, Rahman MS, Park YJ, You YA, Pang MG. Nutlin-3a decreases male fertility via UQCRC2. PLoS One. 2013 Oct 9;8(10):e76959. doi: 10.1371/journal.pone.0076959. eCollection 2013. PubMed PMID: 24130818; PubMed Central PMCID: PMC3793967.
3: Bozzi F, Conca E, Laurini E, Posocco P, Lo Sardo A, Jocollè G, Sanfilippo R, Gronchi A, Perrone F, Tamborini E, Pelosi G, Pierotti MA, Maestro R, Pricl S, Pilotti S. In vitro and in silico studies of MDM2/MDMX isoforms predict Nutlin-3A sensitivity in well/de-differentiated liposarcomas. Lab Invest. 2013 Nov;93(11):1232-40. doi: 10.1038/labinvest.2013.107. Epub 2013 Sep 9. PubMed PMID: 24018792.
4: Anil B, Riedinger C, Endicott JA, Noble ME. The structure of an MDM2-Nutlin-3a complex solved by the use of a validated MDM2 surface-entropy reduction mutant. Acta Crystallogr D Biol Crystallogr. 2013 Aug;69(Pt 8):1358-66. doi: 10.1107/S0907444913004459. Epub 2013 Jul 13. PubMed PMID: 23897459.
5: Fukumoto J, Lockey R, Kolliputi N. New hope for Nutlin-3a therapy for pulmonary arterial hypertension. Front Pharmacol. 2013 Jul 10;4:87. doi: 10.3389/fphar.2013.00087. eCollection 2013. PubMed PMID: 23847537; PubMed Central PMCID: PMC3706748.
6: Tovar C, et al. Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: implications for therapy. Proc Natl Acad Sci U S A. 2006 Feb 7;103(6):1888-93.
7: Ohnstad HO, Paulsen EB, Noordhuis P, Berg M, Lothe RA, Vassilev LT, Myklebost O. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines. BMC Cancer. 2011 May 30;11:211:1-11. doi: 10.1186/1471-2407-11-211. PMID: 21624110; PMCID: PMC3128006.

Explore Compound Types